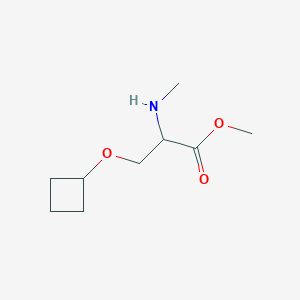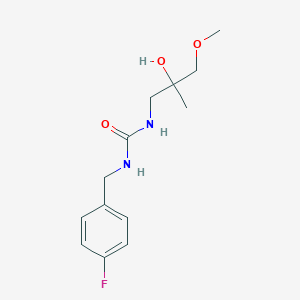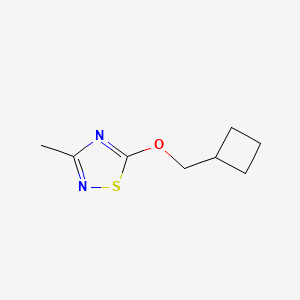
5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and crystallography to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, acidity or basicity, redox potential, etc .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
1,3,4-thiadiazole derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For instance, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited significant antimicrobial activity against various pathogens and showed promising antiproliferative effects against cancer cell lines (Gür et al., 2020). Similarly, novel thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated as potent anticancer agents, demonstrating effective cytotoxicity against hepatocellular carcinoma cell lines (Gomha et al., 2017).
Enzyme Inhibition
Thiadiazoles have been found to inhibit various enzymes relevant to disease pathogenesis. For example, 1,3,4-thiadiazole-based compounds have been identified as inhibitors of enzymes like carbonic anhydrase, cyclooxygenase, and phosphodiesterases, showcasing their potential in developing new therapeutic strategies for diseases where these enzymes play a crucial role (Matysiak, 2015).
Central Nervous System Penetrability
Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to penetrate the central nervous system (CNS), making them valuable candidates for the development of CNS-active drugs. For instance, the synthesis and evaluation of a highly potent 5-HT3 receptor antagonist provided evidence of effective blood-brain barrier penetration, underscoring the potential of thiadiazoles in CNS drug development (Rosen et al., 1990).
Antimicrobial Agents
The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives have contributed significantly to the discovery of new antimicrobial agents. These compounds have been tested against a range of microbial strains, showing substantial activity and potential for development into antimicrobial therapies (Noolvi et al., 2016).
Wirkmechanismus
- The primary target of this compound is not well-documented in the available literature. However, we know that it belongs to the group of cyclomethicones , which are liquid methyl siloxanes with low viscosity and high volatility. Specifically, 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole is used in cosmetic and personal products as a skin emollient .
Target of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXCKJWMDCVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

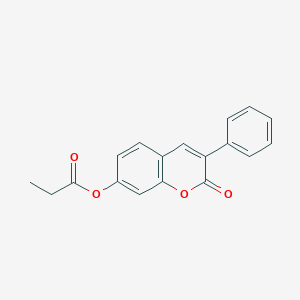


![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

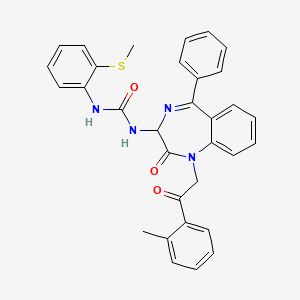
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)
![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)

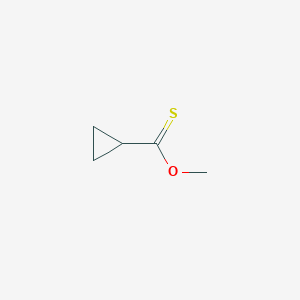
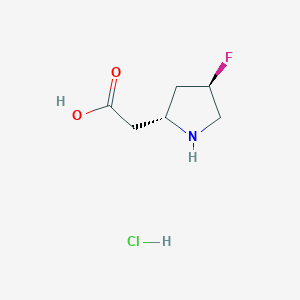
![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)
